molecular formula C22H18BrNO4S B1333560 Fmoc-D-2-(5-bromothienyl)alanine CAS No. 220497-83-6

Fmoc-D-2-(5-bromothienyl)alanine

Cat. No.: B1333560
CAS No.: 220497-83-6
M. Wt: 472.4 g/mol
InChI Key: ABNLVFDGUSJGFG-LJQANCHMSA-N
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Description

Fmoc-D-2-(5-bromothienyl)alanine is a synthetically designed amino acid. It is used for research and development purposes . It is not intended for medicinal or household use .


Synthesis Analysis

This compound is an Fmoc protected alanine derivative . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques .


Molecular Structure Analysis

The molecular formula of this compound is C22H18BrNO4S . The InChI code is 1S/C22H18BrNO4S/c23-20-10-9-13(29-20)11-19(21(25)26)24-22(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18-19H,11-12H2,(H,24,27)(H,25,26)/t19-/m1/s1 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 472.35 g/mol . It is a white to off-white solid . The freezing/melting point is 158.1°C .

Scientific Research Applications

Synthesis and Applications in Glycobiology

Fmoc-D-2-(5-bromothienyl)alanine, as part of the Fmoc group of amino acids, has been used in the synthesis of complex glycoclusters. These glycoclusters mimic multivalent carbohydrate ligands, essential in glycobiology. The study by Katajisto et al. (2002) demonstrates the use of Fmoc amino acids in constructing glycoconjugates on solid supports, which has significant implications in studying carbohydrate binding and its applications in biological systems (Katajisto et al., 2002).

Self-Assembly and Hydrogelation

The self-assembly features of Fmoc-modified amino acids are critical for their applications in various fields. Tao et al. (2016) reviewed the self-organization of Fmoc-modified amino acids and short peptides, highlighting their potential in cell cultivation, bio-templating, drug delivery, and therapeutic applications (Tao et al., 2016). Similarly, Ryan et al. (2010) explored how the halogenation of the side-chain in Fmoc-phenylalanine derivatives impacts their self-assembly and hydrogelation, demonstrating the ability to tune these processes through minimal atomic substitutions (Ryan et al., 2010).

Enzyme-Driven Dynamic Peptide Libraries

Das et al. (2009) described the use of dynamic combinatorial libraries (DCL) with Fmoc-amino acids to discover self-assembling nanostructures. This process, driven by enzymatic exchange, highlights a novel approach in evolving nanomaterials based on peptide libraries (Das et al., 2009).

Solid Phase Peptide Synthesis

Fields and Noble (2009) discussed the advancement of Fmoc amino acids in solid phase peptide synthesis. This method has led to significant syntheses, such as biologically active peptides and small proteins, showcasing the versatility of Fmoc amino acids in peptide synthesis (Fields & Noble, 2009).

Optical Property Modulation

Tao et al. (2015) investigated the modulation of optical properties of the Fmoc group through pH-dependent self-assembly, highlighting its potential in material sciences and nanotechnology (Tao et al., 2015).

Chiral Separation and Electrophoresis

Chen et al. (2006) and Miao et al. (2017) explored the chiral separation of amino acids using Fmoc derivatives, demonstrating the utility of Fmoc amino acids in analytical chemistry, particularly in capillary electrophoresis and chiral separations (Chen et al., 2006), (Miao et al., 2017).

Safety and Hazards

Fmoc-D-2-(5-bromothienyl)alanine should be handled with adequate ventilation . Dust formation should be avoided, and it is recommended to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn . In case of accidental ingestion or inhalation, medical attention should be sought immediately .

Properties

IUPAC Name

(2R)-3-(5-bromothiophen-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrNO4S/c23-20-10-9-13(29-20)11-19(21(25)26)24-22(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18-19H,11-12H2,(H,24,27)(H,25,26)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNLVFDGUSJGFG-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(S4)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(S4)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801130977
Record name (αR)-5-Bromo-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-thiophenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801130977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220497-83-6
Record name (αR)-5-Bromo-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-thiophenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220497-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αR)-5-Bromo-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-thiophenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801130977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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